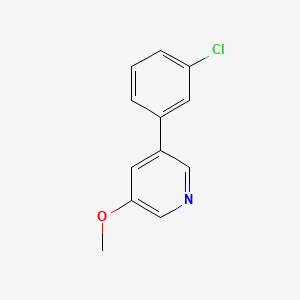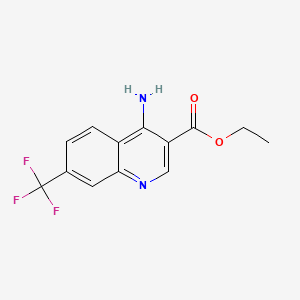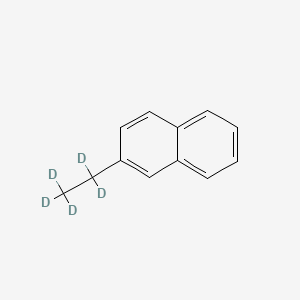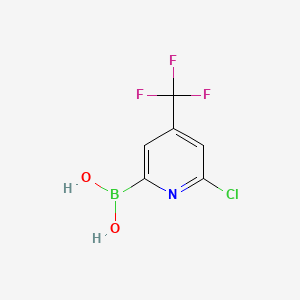
(6-Chlor-4-(trifluormethyl)pyridin-2-yl)boronsäure
Übersicht
Beschreibung
6-CHLORO-4-(TRIFLUOROMETHYL)PYRIDINE-2-BORONIC ACID is a boronic acid derivative with the molecular formula C6H4BClF3NO2 and a molecular weight of 225.36 g/mol . This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in various chemical processes .
Wissenschaftliche Forschungsanwendungen
6-CHLORO-4-(TRIFLUOROMETHYL)PYRIDINE-2-BORONIC ACID has diverse applications in scientific research:
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound’s trifluoromethyl group and pyridine ring may also interact with other targets, influencing the compound’s overall mode of action .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound can participate, is a key step in the synthesis of many organic compounds . Therefore, it can be inferred that the compound may influence various biochemical pathways depending on the specific context of its use.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon–carbon bonds . This can result in the synthesis of a wide range of organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a catalyst . Additionally, the compound’s stability may be influenced by factors such as pH, temperature, and exposure to light or oxygen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-CHLORO-4-(TRIFLUOROMETHYL)PYRIDINE-2-BORONIC ACID typically involves the reaction of 6-chloro-4-(trifluoromethyl)pyridine with a boron-containing reagent under controlled conditions. One common method is the reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 6-CHLORO-4-(TRIFLUOROMETHYL)PYRIDINE-2-BORONIC ACID undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).
Oxidizing Agents: Hydrogen peroxide or sodium periodate.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols/Ketones: Formed through oxidation reactions.
Substituted Pyridines: Formed through nucleophilic substitution.
Vergleich Mit ähnlichen Verbindungen
(2-Chloro-6-(trifluoromethyl)pyridin-4-yl)boronic acid: Similar structure but different substitution pattern on the pyridine ring.
(4-(Trifluoromethyl)phenyl)boronic acid: Lacks the chloro substituent and has a phenyl ring instead of pyridine.
Uniqueness: 6-CHLORO-4-(TRIFLUOROMETHYL)PYRIDINE-2-BORONIC ACID is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring, which enhances its reactivity and selectivity in chemical reactions. This combination of substituents makes it particularly valuable in the synthesis of complex organic molecules .
Eigenschaften
IUPAC Name |
[6-chloro-4-(trifluoromethyl)pyridin-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF3NO2/c8-5-2-3(6(9,10)11)1-4(12-5)7(13)14/h1-2,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHZTPJCEYPRHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=N1)Cl)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675183 | |
| Record name | [6-Chloro-4-(trifluoromethyl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-88-3 | |
| Record name | B-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-Chloro-4-(trifluoromethyl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one](/img/structure/B566690.png)
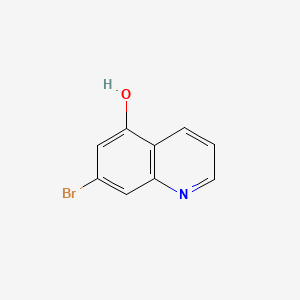
![5,7-Dichlorothieno[2,3-c]pyridine](/img/structure/B566693.png)
![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B566695.png)
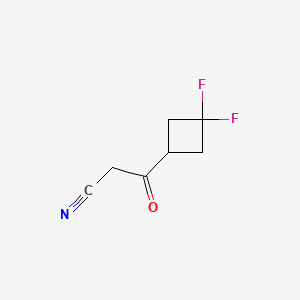
![3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B566698.png)
![[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B566699.png)
